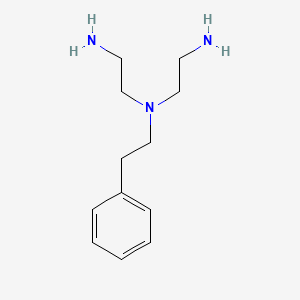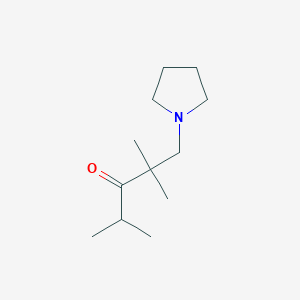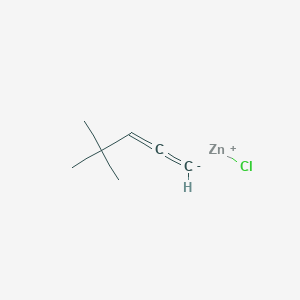
Chlorozinc(1+) 4,4-dimethylpenta-1,2-dien-1-ide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorozinc(1+) 4,4-dimethylpenta-1,2-dien-1-ide is a chemical compound with the molecular formula C7H11ClZn It is a coordination complex where the zinc ion is bonded to a 4,4-dimethylpenta-1,2-dien-1-ide ligand and a chloride ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chlorozinc(1+) 4,4-dimethylpenta-1,2-dien-1-ide typically involves the reaction of zinc chloride with 4,4-dimethylpenta-1,2-dien-1-ide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated systems and precise control of reaction parameters ensures consistent quality and high efficiency. The compound is typically purified through crystallization or distillation techniques to remove any impurities.
化学反応の分析
Types of Reactions
Chlorozinc(1+) 4,4-dimethylpenta-1,2-dien-1-ide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of zinc and modified organic ligands.
Reduction: Reduction reactions can lead to the formation of lower oxidation states of zinc and altered organic structures.
Substitution: The chloride ion or the organic ligand can be substituted with other ligands, leading to the formation of new coordination complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide and modified organic compounds, while substitution reactions can produce new coordination complexes with different ligands.
科学的研究の応用
Chlorozinc(1+) 4,4-dimethylpenta-1,2-dien-1-ide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis. Its unique structure allows it to participate in various chemical transformations.
Biology: The compound can be used in studies involving zinc coordination complexes and their interactions with biological molecules.
Medicine: Research into the potential therapeutic applications of zinc complexes includes exploring their antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism by which Chlorozinc(1+) 4,4-dimethylpenta-1,2-dien-1-ide exerts its effects involves the coordination of the zinc ion with the organic ligand and chloride ion. This coordination can influence the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
類似化合物との比較
Similar Compounds
Zinc chloride: A simple zinc coordination compound with different reactivity and applications.
Zinc acetate: Another zinc coordination complex used in various chemical and biological applications.
Zinc oxide: A widely used zinc compound with distinct properties and uses.
Uniqueness
Chlorozinc(1+) 4,4-dimethylpenta-1,2-dien-1-ide is unique due to its specific ligand structure and coordination environment. This uniqueness allows it to participate in reactions and applications that other zinc compounds may not be suitable for.
特性
CAS番号 |
78389-91-0 |
|---|---|
分子式 |
C7H11ClZn |
分子量 |
196.0 g/mol |
InChI |
InChI=1S/C7H11.ClH.Zn/c1-5-6-7(2,3)4;;/h1,6H,2-4H3;1H;/q-1;;+2/p-1 |
InChIキー |
SIUUFWKPMXBZTG-UHFFFAOYSA-M |
正規SMILES |
CC(C)(C)C=C=[CH-].Cl[Zn+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


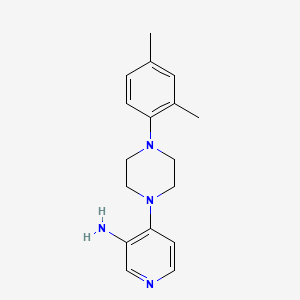

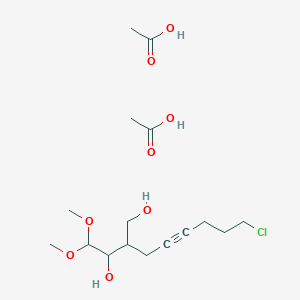
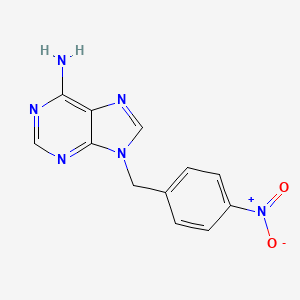

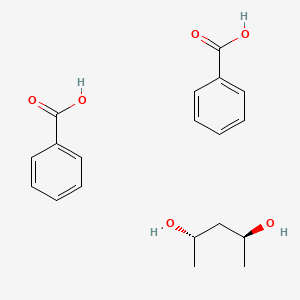
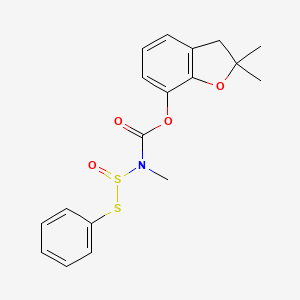

amino}ethyl)(methyl)amino]ethan-1-ol](/img/structure/B14444543.png)
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl bromoacetate](/img/structure/B14444544.png)
